N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile
N-Methyldiethanolamine (MDEA): A Comprehensive Physicochemical Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Methyldiethanolamine (MDEA), a tertiary amine with the chemical formula CH₃N(C₂H₄OH)₂, is a versatile organic compound with significant applications across various industries, including gas treatment, pharmaceuticals, and as a component in manufacturing processes.[1] This guide provides a detailed overview of the core physicochemical properties of MDEA, presenting quantitative data in a structured format, outlining experimental protocols for key property determination, and visualizing the logical workflow of its analysis.
Core Physicochemical Data
The fundamental physical and chemical characteristics of N-Methyldiethanolamine are summarized in the tables below. These values have been compiled from various reputable sources and provide a comprehensive dataset for scientific and research applications.
General Physicochemical Properties of N-Methyldiethanolamine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO₂ | [2] |
| Molecular Weight | 119.16 g/mol | [2][3] |
| Appearance | Colorless to yellow viscous liquid | [2][4][5] |
| Odor | Ammonia-like | [1][5] |
| Melting Point | -21 °C (-5.8 °F; 252.15 K) | [1][2] |
| Boiling Point | 246-248 °C (475-478 °F) at 760 mmHg | [2][3][6] |
| Flash Point | 126.7 °C (260 °F) - closed cup | [7][8] |
| Autoignition Temperature | 265 °C (509 °F) | [3][9] |
| Refractive Index (n²⁰/D) | 1.469 | [2][6] |
| pKa (conjugate acid) | 8.52 | [3] |
| logP (Octanol-Water Partition Coefficient) | -1.08 | [3] |
Density of N-Methyldiethanolamine
| Temperature (°C) | Density (g/mL) | Source(s) |
| 20 | 1.038 | [1] |
| 25 | 1.038 | [2][6] |
Viscosity of N-Methyldiethanolamine
The viscosity of MDEA is dependent on temperature. The following table illustrates this relationship.
| Temperature (°C) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (mm²/s) | Source(s) |
| 20 | 101 | 99.05 | [1][5] |
| 40 | 34.78 | - | [9] |
Vapor Pressure of N-Methyldiethanolamine
The vapor pressure of MDEA is a critical parameter, particularly for applications involving its handling at elevated temperatures.
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (Pa) | Source(s) |
| 20 | 0.01 | 1 | [1][6] |
| 25 | 0.00431 | - | [8] |
Solubility of N-Methyldiethanolamine
| Solvent | Solubility | Source(s) |
| Water | Miscible | [1][4] |
| Ethanol | Miscible | [1] |
| Benzene | Miscible | [1] |
| Chloroform | Slightly Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
Experimental Protocols for Physicochemical Property Determination
The following section outlines the standardized methodologies for determining the key physicochemical properties of liquid compounds like N-Methyldiethanolamine. These protocols are based on established international standards to ensure accuracy and reproducibility.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the capillary method.
-
Sample Preparation: A small amount of the liquid sample (a few mL) is placed into a small test tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube. The test tube is then attached to a thermometer.
-
Heating: The assembly is heated in a controlled manner, often using a Thiele tube or a digital melting point apparatus with a boiling point function.
-
Observation: As the liquid heats, the air trapped in the capillary tube expands and escapes, followed by the vapor of the liquid. A continuous stream of bubbles emerging from the capillary indicates that the liquid's vapor pressure has exceeded the external pressure.
-
Measurement: The heat source is then removed. The boiling point is recorded as the temperature at which the liquid begins to re-enter the capillary tube as it cools and the vapor pressure inside the capillary equals the external pressure.[10]
Melting Point Determination (Capillary Method)
The melting point is the temperature at which a solid transitions into a liquid. For substances like MDEA that are liquid at room temperature, this determination involves cooling the sample until it solidifies.
-
Sample Preparation: A small amount of the liquid MDEA is introduced into a capillary tube and then frozen.
-
Apparatus: A digital melting point apparatus is typically used.
-
Heating: The apparatus heats the frozen sample at a controlled rate.
-
Observation and Recording: The temperature at which the solid sample is observed to completely transition to a liquid is recorded as the melting point.[11] Modern instruments can automatically detect and record this transition.[12]
Density Determination (Oscillating U-tube Method)
The density of a liquid can be accurately determined using a digital density meter that employs the oscillating U-tube principle, as outlined in ASTM D4052.
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.
-
Sample Introduction: A small volume of the MDEA sample is introduced into the oscillating U-tube.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Calculation: The density is calculated from the measured oscillation period and the calibration data.[1][4]
Viscosity Determination (Rotational Viscometer)
The dynamic viscosity of a liquid can be measured using a rotational viscometer.
-
Instrument Setup: A suitable spindle is selected and attached to the viscometer.
-
Sample Preparation: The MDEA sample is placed in a container, and the viscometer spindle is immersed in the liquid to a specified depth.
-
Measurement: The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.
-
Calculation: The instrument's software or a calibration constant is used to convert the torque reading into a dynamic viscosity value in units such as mPa·s.
Vapor Pressure Determination (Isoteniscope Method)
The vapor pressure of a liquid can be determined using an isoteniscope according to ASTM D2879.
-
Sample Preparation: The MDEA sample is placed in the isoteniscope bulb.
-
Degassing: The sample is degassed to remove any dissolved air.
-
Heating and Equilibration: The sample is heated to a specific temperature, and the system is allowed to reach equilibrium.
-
Pressure Measurement: The vapor pressure of the sample at that temperature is measured using a manometer. This process is repeated at various temperatures to obtain a vapor pressure curve.[3]
Water Solubility Determination (Flask Method)
For substances that are highly soluble in water, like MDEA, the flask method as described in OECD Guideline 105 is appropriate.
-
Equilibration: An excess amount of MDEA is added to a known volume of water in a flask.
-
Stirring/Shaking: The mixture is agitated at a constant temperature for a sufficient period to reach saturation equilibrium.
-
Phase Separation: The undissolved MDEA is separated from the aqueous solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of MDEA in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, titration). This concentration represents the water solubility at that temperature.[2][13]
pKa Determination (Titration Method)
The acid dissociation constant (pKa) can be determined by titration, as outlined in OECD Guideline 112.
-
Solution Preparation: A solution of MDEA of known concentration is prepared in water.
-
Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the MDEA has been neutralized, is equal to the pKa of its conjugate acid.[14]
Logical Workflow for Physicochemical Analysis
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-Methyldiethanolamine.
Caption: Workflow for the physicochemical characterization of N-Methyldiethanolamine.
References
- 1. store.astm.org [store.astm.org]
- 2. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 3. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. filab.fr [filab.fr]
- 7. store.astm.org [store.astm.org]
- 8. thinksrs.com [thinksrs.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. jove.com [jove.com]
- 11. mt.com [mt.com]
- 12. westlab.com [westlab.com]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
